2-Propylpent-4-ynoic acid

Descripción general

Descripción

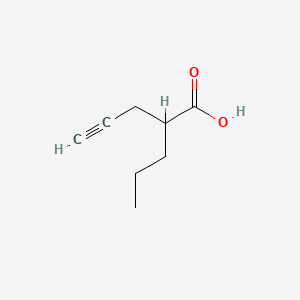

2-Propylpent-4-ynoic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Propylpent-4-ynoic acid, also known as 4-ene valproic acid (4-ene VPA), is a significant metabolite of valproic acid (VPA), an anticonvulsant medication widely used in the treatment of epilepsy and bipolar disorder. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and implications for toxicity.

Target Interaction

The primary target of this compound is histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression through chromatin remodeling. By binding to HDAC, this compound inhibits its activity, leading to increased histone acetylation and altered gene expression profiles that can result in neurotoxic and hepatotoxic effects .

Biochemical Pathways

The compound primarily influences the histone acetylation pathway. It undergoes β-oxidation to form reactive metabolites that can bind to mitochondrial enzymes, leading to oxidative stress and cellular damage. The induction of oxidative stress is a crucial aspect of its toxicity profile, particularly in liver and neural tissues .

Pharmacokinetics

Absorption and Distribution

After administration, this compound exhibits a monoexponential plasma decline at lower doses, while higher doses show nonlinear pharmacokinetics due to enterohepatic circulation. This prolonged presence in the body can enhance its toxic effects .

Metabolism

The compound is metabolized predominantly through β-oxidation, resulting in various reactive metabolites that contribute to its hepatotoxicity. Studies have shown that the diene metabolite ((E)-Δ2,4-valproate) is significantly more potent than VPA itself in inducing cellular damage .

Biological Effects

Neurotoxicity

Research indicates that this compound can induce neurotoxicity by causing reductions in forebrain size and neural tube deformation in embryonic models. This suggests potential teratogenic effects when exposure occurs during critical developmental windows .

Hepatotoxicity

In animal studies, particularly with rats, the compound has been linked to hepatotoxicity characterized by microvesicular steatosis. The hepatotoxic effects are associated with increased oxidative stress and disruptions in mitochondrial function due to the accumulation of reactive metabolites .

Case Studies

-

Toxicity Assessment in Animal Models

A study conducted on Sprague-Dawley rats demonstrated that chronic administration of this compound resulted in significant liver damage. The study highlighted the compound's ability to produce severe liver microvesicular steatosis and elevated levels of reactive metabolites associated with hepatotoxicity . -

Comparative Metabolic Studies

Research comparing this compound with its fluorinated analog revealed differences in metabolic pathways that influenced toxicity outcomes. The fluorinated variant exhibited reduced hepatotoxicity due to altered metabolic processing, emphasizing the role of chemical structure on biological activity .

Summary of Biological Activity

| Biological Activity | Details |

|---|---|

| Mechanism of Action | Inhibition of histone deacetylase; alters gene expression |

| Metabolic Pathways | Primarily undergoes β-oxidation; forms reactive metabolites |

| Neurotoxic Effects | Induces forebrain size reduction; potential teratogenic effects |

| Hepatotoxic Effects | Causes microvesicular steatosis; linked to oxidative stress |

| Pharmacokinetics | Nonlinear kinetics at high doses; enterohepatic circulation |

Aplicaciones Científicas De Investigación

Antiepileptic Activity

2-Propylpent-4-ynoic acid is primarily studied as a potential antiepileptic agent. It is a metabolite of valproic acid, which is widely used in the treatment of epilepsy and bipolar disorder. Research indicates that this compound may enhance the efficacy of valproic acid by modulating neurotransmitter levels and influencing ion channel activity .

Neuroprotective Effects

Studies have shown that this compound exhibits neuroprotective properties by upregulating neural cell adhesion molecules, which are crucial for neuronal survival and function. This effect suggests potential applications in neurodegenerative diseases .

Developmental Toxicity

Research has indicated that this compound possesses teratogenic effects similar to those observed with valproic acid. A case study involving Sprague-Dawley rats demonstrated developmental toxicity, highlighting the need for careful evaluation when considering its use in therapeutic contexts .

Repeated-Dose Toxicity

A repeated-dose toxicity study assessed the effects of chronic administration of this compound in animal models. The findings revealed significant adverse effects on growth and development at higher doses, emphasizing the importance of dosage regulation in therapeutic applications .

Case Study 1: Pharmacological Mechanisms

In a study utilizing Dictyostelium as a model organism, researchers investigated the impact of various valproic acid derivatives, including this compound, on MAP kinase signaling pathways. The results indicated that this compound effectively modulates pERK2 levels, suggesting a biochemical basis for its pharmacological action .

Case Study 2: Toxicity Assessment

A toxicity assessment conducted on pregnant rats showed that exposure to this compound resulted in increased rates of malformations and developmental delays in offspring. This study underscores the teratogenic potential associated with this compound and necessitates further research into its safety profile .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-propylpent-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-3-5-7(6-4-2)8(9)10/h1,7H,4-6H2,2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBNQXQUIZBELR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC#C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301311902 | |

| Record name | 2-Propyl-4-pentynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24102-11-2 | |

| Record name | 2-Propyl-4-pentynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24102-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-n-Propyl-4-pentynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024102112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propyl-4-pentynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.